molecular formula C8H7F4NO B13986135 2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol

2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol

Cat. No.: B13986135
M. Wt: 209.14 g/mol
InChI Key: MFLBWSMAPIWOAT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an aminomethyl group, a fluoro group, and a trifluoromethyl group attached to a phenol ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-fluoro-4-(trifluoromethyl)phenol, with an aminomethylating agent. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the direct aminomethylation of 6-fluoro-4-(trifluoromethyl)phenol using formaldehyde and ammonia or a primary amine under acidic conditions. This method may require a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine. Substitution reactions can lead to various substituted phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in nucleophilic or electrophilic interactions. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 6-Fluoro-4-(trifluoromethyl)phenol
  • 2-(Aminomethyl)-4-(trifluoromethyl)phenol

Uniqueness

2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol is unique due to the specific combination of functional groups attached to the phenol ring. The presence of both fluoro and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

2-(aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F4NO/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2,14H,3,13H2

InChI Key

MFLBWSMAPIWOAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)O)F)C(F)(F)F

Origin of Product

United States

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